molecular formula C11H12F3NO2 B1388784 3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine CAS No. 946715-68-0

3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine

Cat. No. B1388784
CAS RN: 946715-68-0
M. Wt: 247.21 g/mol
InChI Key: YEEVMHLTOFWWFK-UHFFFAOYSA-N
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Description

“3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine” is a chemical compound with the molecular formula C11H12F3NO2 . It has a molecular weight of 247.22 .


Molecular Structure Analysis

The InChI code for “3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine” is 1S/C11H12F3NO2/c12-11(13,14)17-9-3-1-8(2-4-9)16-10-5-6-15-7-10/h1-4,10,15H,5-7H2 .

Scientific Research Applications

Synthesis and Building Blocks

  • 3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine is involved in the development of new and highly important building blocks for life-sciences-oriented research. Its regioselective functionalization by organometallic methods has been studied, highlighting its potential in synthetic organic chemistry and drug development (Manteau et al., 2010).

Synthesis of Polysubstituted Pyrrolines

  • Polysubstituted 4-(phenoxymethyl)-3-pyrrolines and their isomers have been synthesized using a methodology involving sequential one-pot coupling, including compounds related to 3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine. This indicates its relevance in the synthesis of complex organic compounds (Clique et al., 2002).

Material Science Applications

  • Pyrrolidine derivatives, like 3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine, are used in the synthesis of novel materials. For example, fluorinated polyimides derived from similar pyridine-containing diamines have shown good thermal stability, optical transparency, and mechanical properties, suggesting potential applications in material science and engineering (Yan et al., 2011).

Organic Chemistry and Catalysis

  • Trifluoromethanesulfonic (triflic) acid is an excellent catalyst for inducing cyclisation of homoallylic sulfonamides to pyrrolidines. This highlights the role of pyrrolidine derivatives in organic synthesis and catalysis (Haskins & Knight, 2002).

Electrochemical and Antioxidant Properties

  • Novel pyrrolidine derivatives, including those similar to 3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine, have been studied for their redox properties and potential applications as antioxidant agents. This highlights their significance in electrochemistry and potential pharmaceutical applications (Osipova et al., 2011).

Herbicidal Activities

  • Derivatives of pyrrolidine, including those related to 3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine, have been synthesized and evaluated for herbicidal activities, demonstrating its potential in agricultural sciences (Xu et al., 2012).

properties

IUPAC Name

3-[4-(trifluoromethoxy)phenoxy]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)17-9-3-1-8(2-4-9)16-10-5-6-15-7-10/h1-4,10,15H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEVMHLTOFWWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663063
Record name 3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine

CAS RN

946715-68-0
Record name 3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946715-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-(4-(trifluoromethoxy)phenoxy)pyrrolidine-1-carboxylate (325 mg, 0.936 mmol) in CH2Cl2 (3.7 mL) was added TFA (360 μL, 4.68 mmol). The colorless solution was dried under reduced pressure and the crude oil obtained purified with a 5 g SCX-2 column washing first with MeOH, then with 2M NH3 in MeOH leading to elution of basic materials to afford 3-(4-(trifluoromethoxy)-phenoxy)pyrrolidine (190 mg, 0.769 mmol, 82% yield).
Name
tert-butyl 3-(4-(trifluoromethoxy)phenoxy)pyrrolidine-1-carboxylate
Quantity
325 mg
Type
reactant
Reaction Step One
Name
Quantity
360 μL
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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